UDP-a-L-Rha Sodium Salt
CAS No.: 1526988-33-9
Cat. No.: VC0055517
Molecular Formula: C15H22N2Na2O16P2
Molecular Weight: 594.266
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1526988-33-9 |
|---|---|
| Molecular Formula | C15H22N2Na2O16P2 |
| Molecular Weight | 594.266 |
| IUPAC Name | disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate |
| Standard InChI | InChI=1S/C15H24N2O16P2.2Na/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24;;/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24);;/q;2*+1/p-2 |
| Standard InChI Key | UZNAKFWKNKLVBT-UHFFFAOYSA-L |
| SMILES | CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)[O-])O)O)O)O)O.[Na+].[Na+] |
Introduction
Chemical Properties and Structure
Chemical Identity
UDP-a-L-Rha Sodium Salt is a nucleotide sugar consisting of uridine linked to L-rhamnose via a diphosphate bridge. The compound exists as a disodium salt, which enhances its solubility in aqueous solutions for biochemical applications. It is also known by several synonyms including UDP-α-L-Rhamnose, UDP-α-L-rhamnose disodium salt, and UDP-L-Rha .
The chemical identity of UDP-a-L-Rha Sodium Salt is clearly defined by its unique chemical and physical properties, as outlined in Table 1.
Table 1: Chemical Identity of UDP-a-L-Rha Sodium Salt
| Parameter | Information |
|---|---|
| Full Name | Uridine 5′-diphospho-a-L-rhamnose Disodium Salt |
| Common Name | UDP-a-L-Rha Sodium Salt |
| CAS Number | 1526988-33-9 |
| Molecular Formula | C15H22N2Na2O16P2 |
| Molecular Weight | 594.27 g/mol |
| Purity | Minimum 90% by HPLC |
Structural Characteristics
The structural conformation of UDP-a-L-Rha Sodium Salt consists of a uridine nucleoside connected to L-rhamnose through a diphosphate linkage. The molecule contains multiple functional groups including hydroxyl groups, phosphates, and a uracil base, which contribute to its biological activity and reactivity. The anomeric configuration of L-rhamnose in this compound is in the alpha orientation, which is significant for its specific biological functions and enzymatic recognition .
Biological Significance
Role in Glycosylation
UDP-a-L-Rha serves as a critical donor substrate for rhamnosyltransferases, enzymes that catalyze the transfer of L-rhamnose to various acceptor molecules. These glycosylation reactions are essential for the biosynthesis of diverse rhamnose-containing biomolecules in plants and microorganisms .
In plants, specific rhamnosyltransferases like UGT89C1 from Arabidopsis thaliana utilize UDP-β-L-rhamnose as a sugar donor. Structural and mutational analysis has identified key residues (Asp356, His357, Pro147, and Ile148) that are crucial for sugar donor recognition and specificity for UDP-β-L-rhamnose . These enzymes typically follow an inverting mechanism for glycosylation, utilizing an SN2-like direct displacement to catalyze glycosyl transfer and reverse the configuration at the anomeric carbon of the UDP-sugar .
Distribution in Nature
Unlike bacteria, which predominantly utilize dTDP-rhamnose as their activated form of rhamnose, fungi and plants primarily use UDP-rhamnose. This fundamental difference in nucleotide-activation of rhamnose represents an important evolutionary distinction in carbohydrate metabolism across different kingdoms .
L-rhamnose is commonly found in cell wall polysaccharides of many bacteria and plants and in the carbohydrate moieties of various natural products. These rhamnose-containing biomolecules show great potential in drug and vaccine development due to their distinct bioactive properties .
Biosynthesis
Enzymatic Pathways
The biosynthesis of UDP-rhamnose in fungi and plants differs significantly from the bacterial pathway. In fungi and plants, UDP-rhamnose is synthesized from UDP-glucose via a two-enzyme pathway. This process contrasts with the bacterial system, which requires four distinct enzymes (RmlA, RmlB, RmlC, and RmlD) to produce dTDP-rhamnose .
The first step in plant and fungal UDP-rhamnose biosynthesis involves a UDP-glucose-4,6-dehydratase that converts UDP-glucose to UDP-4-keto-6-deoxyglucose. Time-resolved 1H NMR spectroscopy has shown that this intermediate exists predominantly in a hydrated form in solution, with minor amounts of a keto form .
The second enzyme in the pathway is a bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/4-reductase that converts UDP-4-keto-6-deoxyglucose to UDP-rhamnose. This bifunctional activity allows for a more streamlined biosynthetic process compared to the bacterial pathway .
Comparison with Other Rhamnose-Nucleotides
There are several forms of activated rhamnose used in nature, each with distinct biosynthetic pathways and biological roles. Table 2 provides a comparison of these different rhamnose-nucleotides.
Table 2: Comparison of Different Activated Forms of Rhamnose
This diversity in activated rhamnose forms reflects the evolutionary adaptation of different organisms to utilize specific nucleotide carriers for their glycosylation needs .
Structural Elucidation
Crystallographic Studies
Although no crystal structure of UDP-a-L-Rha has been directly reported in the provided search results, related structures provide valuable insights. The crystal structure of a UDP-L-rhamnose synthase from a virus has been determined, representing the first model of a viral UDP-L-rhamnose synthase and providing new details about these enzymes .
In addition, the crystal structure of plant rhamnosyltransferase UGT89C1 from Arabidopsis thaliana in complex with UDP-β-L-rhamnose has been determined, revealing the detailed interactions between the enzyme and its substrates . These structural studies are crucial for understanding the molecular recognition and catalytic mechanisms involved in rhamnose transfer reactions.
Spectroscopic Characterization
For related compounds like dTDP-L-rhamnose, mass spectrometry has identified the characteristic signal of [M-H]- at m/z 547.0770, while for dUDP-L-rhamnose, the peak of [M-H]- is observed at m/z 533.0538. Similar techniques can be applied to the characterization of UDP-a-L-Rha .
Analytical Detection Methods
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly used for the analysis of nucleotide sugars including UDP-a-L-Rha. According to relative retention time (RRT) data, UDP-Rha has an RRT of 0.90 when compared to a UDP-D-Glc standard, providing a reliable method for its identification in complex mixtures .
The developed chromatographic methods allow for the separation and quantification of various nucleotide sugars, including different UDP-activated sugars that may be present in biological samples. This capability is essential for studying the dynamics of nucleotide sugar pools in cells and tissues .
Mass Spectrometric Detection
Mass spectrometry provides a powerful tool for the identification and structural characterization of UDP-a-L-Rha. The technique can determine the exact mass of the compound and provide fragmentation patterns that confirm its structure. For related compounds like dTDP-L-rhamnose, electrospray ionization-mass spectrometry (ESI-MS) has been successfully applied to identify the product with high accuracy .
These analytical methods are crucial for monitoring enzymatic reactions involving UDP-a-L-Rha and for quality control of commercially available preparations.
Applications
Research Applications
UDP-a-L-Rha is predominantly used in research settings to study glycosylation reactions and the enzymes involved in these processes. As a glycosyl donor, it serves as a substrate for rhamnosyltransferases in enzymatic assays designed to characterize these enzymes' specificity and catalytic mechanisms .
The compound is also valuable for investigating the biosynthesis of rhamnose-containing natural products, which have diverse biological activities. By providing the activated form of rhamnose, UDP-a-L-Rha enables the in vitro reconstruction of biosynthetic pathways leading to these compounds .
Biotechnological Applications
In biotechnology, UDP-a-L-Rha can be used for the enzymatic synthesis of rhamnose-containing oligosaccharides and glycoconjugates. These synthetic approaches offer advantages over chemical methods in terms of stereoselectivity and regioselectivity .
The growing understanding of rhamnosyltransferases and their substrate specificity is opening new possibilities for the engineered biosynthesis of novel rhamnose-containing compounds with potential applications in pharmaceuticals and agriculture. The development of one-pot enzymatic systems for the synthesis of different activated forms of rhamnose, including dTDP-L-rhamnose and dUDP-L-rhamnose, demonstrates the potential for expanding the toolkit of glycosyl donors available for biotechnological applications .
| Parameter | Specification |
|---|---|
| Catalog Numbers | SN02020, GN02020 (varies by supplier) |
| Available Sizes | 2 mg, 5 mg, 10 mg, custom sizes available |
| Typical Purity | Minimum 90% by HPLC |
| Storage Recommendations | -20°C |
It's worth noting that related compounds such as UDP-β-L-Rhamnose are also commercially available, with one source listing it at prices from $495-$795 for 0.1 mg . The availability of these specialized research biochemicals facilitates advances in glycobiology and related fields.
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